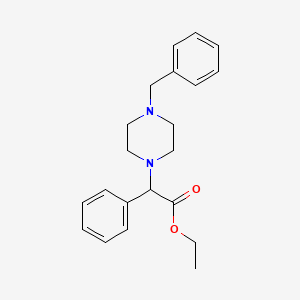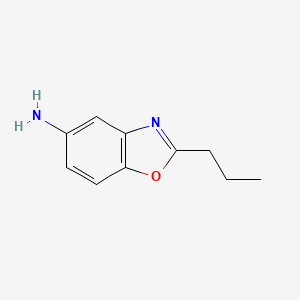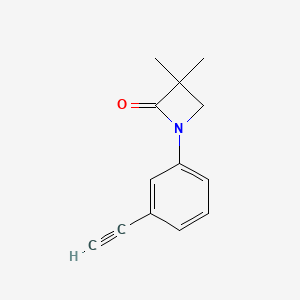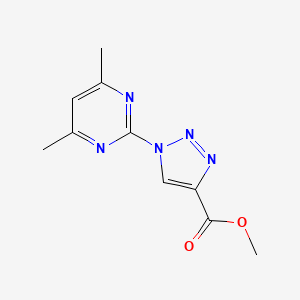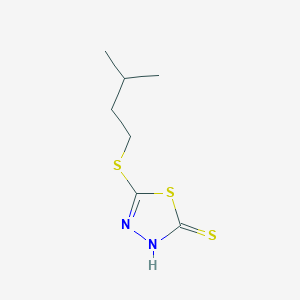
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is a derivative of the thiadiazole family, which is known for its significance in medicinal chemistry. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure. These compounds are of particular interest due to their wide range of biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of thioamides with various reagents to form the core thiadiazole ring. For example, in the synthesis of 5-(2′-indolyl)thiazoles, thioamides react with 3-tosyloxypentane-2,4-dione to form 5-acetylthiazole, which is further treated with arylhydrazines to yield the final product . Although the specific synthesis of 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol is not detailed in the provided papers, similar synthetic routes could be employed, possibly involving the addition of isopentylthio groups to the thiadiazole core.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,2,4- or 1,3,4-thiadiazole ring. The substitution pattern on the thiadiazole ring is crucial for the biological activity of these compounds. For instance, the synthesis and characterization of 3,5-diiodo-1,2,4-thiadiazole, a key intermediate for thiadiazole-based drugs, have been reported . The positions of substituents, such as the isopentylthio group in 5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol, can significantly influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including cross-coupling reactions, which are useful for introducing different substituents onto the thiadiazole ring. For example, 3,5-diiodo-1,2,4-thiadiazole has been shown to selectively undergo Sonogashira-type cross-coupling reactions, leading to the synthesis of compounds with phenylethynyl groups . Such reactions are valuable for the diversification of thiadiazole-based therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the ring system can affect the compound's polarity, solubility, and stability. Spectroscopic methods, including NMR, IR, Raman, mass, and UV spectroscopies, are typically used to characterize these compounds . The solid-phase structures can be determined by single-crystal X-ray diffraction, providing insights into the three-dimensional arrangement of atoms and the potential for intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities : Compounds derived from 1,3,4-thiadiazole, such as thiophene-2-carbonyl isothiocyanate derivatives, have been evaluated for their antitumor activities against human tumor cell lines like hepatocellular carcinoma and breast cancer, as well as their antimicrobial activities (Nassar, Attallah, & Hemdan, 2018).
Carbonic Anhydrase Inhibitors : Some derivatives of 1,3,4-thiadiazole act as inhibitors of carbonic anhydrase isozymes, which are significant in physiological processes. They show varying degrees of inhibition against different isozymes (Almajan et al., 2005).
Corrosion Inhibition : Certain 1,3,4-thiadiazole derivatives, like 5-amino 1,3,4-thiadiazole-2-thiol, effectively inhibit corrosion of metals such as mild steel in acidic environments. They exhibit properties like mixed-type inhibition and obey Langmuir adsorption isotherm (Ouici et al., 2017).
Material Science Applications : Derivatives of 1,3,4-thiadiazole are used in material science for applications such as corrosion inhibitors, in photoconductivity, and in liquid crystals. Their diverse biological activities like anti-inflammatory, antimicrobial, anticonvulsant, and anticancer also make them significant in agricultural fields as insecticides and fungicides (Kemparajegowda et al., 2019).
Synthesis of Bioactive Compounds : The synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives, considered as promising pharmacological scaffolds, has been explored. These compounds have potential as anticonvulsants and antiproliferative agents (Sych, Perekhoda, & Tsapko, 2016).
Antibacterial and Antifungal Activities : Novel 1,3,4-thiadiazole derivatives have shown interesting antibacterial and antifungal activities, underlining their potential in developing new antimicrobial agents (Joshi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-methylbutylsulfanyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S3/c1-5(2)3-4-11-7-9-8-6(10)12-7/h5H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQCNVNGCULYPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NNC(=S)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Isopentylthio)-1,3,4-thiadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

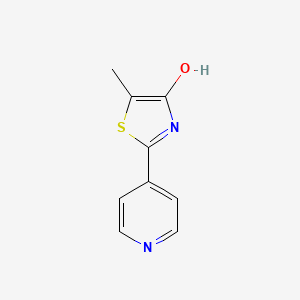
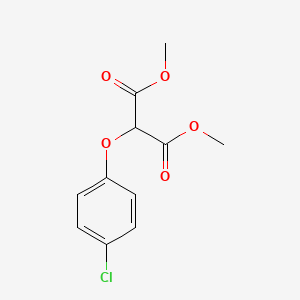
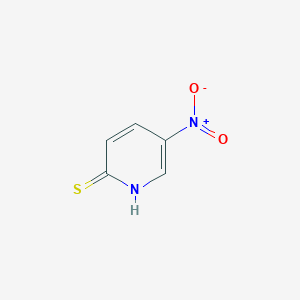
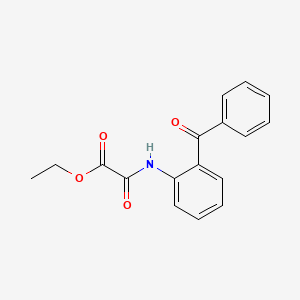

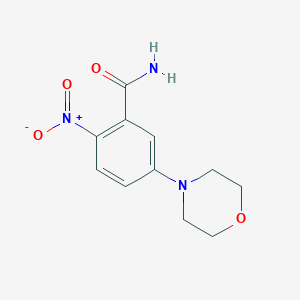

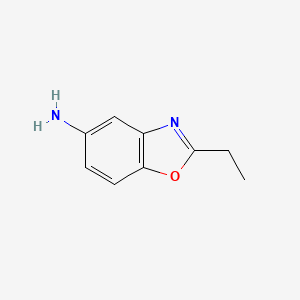
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

